3,4-Difluoro-5-ethoxyphenylboronic acid

Suzuki-Miyaura coupling Fluorinated arylboronic acids Protodeboronation

Why choose 3,4-Difluoro-5-ethoxyphenylboronic acid? Its meta,para-difluoro substitution avoids ortho-fluorine, significantly reducing protodeboronation—a common side reaction that plagues 2,3- and 2,4-difluoro isomers. This ensures more reliable Suzuki-Miyaura couplings without specialized precatalysts. The ethoxy group donates electron density, boosting yields with electron-deficient aryl bromides and iodides—critical for kinase inhibitor and agrochemical intermediate synthesis. The free acid form offers higher reactivity than the pinacol ester, shortening reaction times. ≥95% purity, ambient storage, competitively priced.

Molecular Formula C8H9BF2O3
Molecular Weight 201.97 g/mol
CAS No. 1162261-96-2
Cat. No. B3346242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-ethoxyphenylboronic acid
CAS1162261-96-2
Molecular FormulaC8H9BF2O3
Molecular Weight201.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)F)OCC)(O)O
InChIInChI=1S/C8H9BF2O3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3
InChIKeyADPWEMTWYVQLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Sheet: 3,4-Difluoro-5-ethoxyphenylboronic acid (CAS 1162261-96-2)


3,4-Difluoro-5-ethoxyphenylboronic acid (CAS 1162261-96-2) is a fluorinated arylboronic acid derivative with the molecular formula C₈H₉BF₂O₃ and a molecular weight of 201.96 g/mol . It features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions and an ethoxy (-OCH₂CH₃) group at the 5-position. This compound is commercially available at ≥95% purity from multiple suppliers, with storage at ambient temperature , and serves as a specialized building block for Suzuki-Miyaura cross-coupling reactions in organic synthesis [1].

Why 3,4-Difluoro-5-ethoxyphenylboronic acid Cannot Be Replaced by Generic Fluorinated Phenylboronic Acids in Synthetic Planning


In-class fluorinated phenylboronic acids exhibit substantial functional variation in Suzuki-Miyaura cross-coupling efficiency that precludes simple interchange. Systematic studies demonstrate that the specific substitution pattern—particularly the positioning of fluorine atoms relative to the boronic acid moiety—profoundly alters protodeboronation susceptibility and coupling yields. For instance, 2,3- and 2,4-difluorophenylboronic acids can be coupled using SPhos ligand at 80−90 °C, whereas identical conditions fail for more highly fluorinated or ortho-substituted congeners [1]. Polyfluorinated arylboronic acids are notoriously prone to protodeboronation under basic coupling conditions, with instability accelerated by ortho-fluorine substitution [2]. The 3,4-difluoro-5-ethoxy substitution pattern in this compound offers a distinct electronic profile that differs materially from simple 3,4-difluorophenylboronic acid (lacking ethoxy) and from 2,3- or 2,4-difluoro regioisomers (with documented coupling limitations). Substituting without experimental validation risks synthetic failure, variable yields, or the need for re-optimized conditions.

3,4-Difluoro-5-ethoxyphenylboronic acid: Quantitative Differentiation Evidence for Scientific Selection


Isomeric Reactivity Comparison: 3,4-Difluoro-5-ethoxyphenylboronic Acid Versus Ortho-Fluorinated Regioisomers in Suzuki-Miyaura Coupling

The coupling efficiency of fluorinated phenylboronic acids is highly sensitive to fluorine substitution pattern. While 2,3- and 2,4-difluorophenylboronic acids can be coupled using the SPhos ligand at 80−90 °C, these same conditions do not permit efficient coupling of more highly fluorinated or alternative regioisomeric boronic acids [1]. The 3,4-difluoro-5-ethoxy substitution pattern places both fluorine atoms meta and para to the boronic acid group, avoiding the destabilizing ortho-fluorine effect that accelerates protodeboronation under basic Suzuki conditions [2]. This regiochemical arrangement represents a distinct reactivity profile versus 2,3- or 2,4-difluoro regioisomers that may require specialized precatalysts for successful coupling.

Suzuki-Miyaura coupling Fluorinated arylboronic acids Protodeboronation

Electronic Effect Differentiation: Ethoxy Group Contribution Versus Non-Ethoxy Analog 3,4-Difluorophenylboronic Acid

In Suzuki-Miyaura coupling, electron-donating groups on the arylboronic acid are beneficial for reaction efficiency, whereas electron-withdrawing groups are unfavorable [1]. The 5-ethoxy substituent in 3,4-difluoro-5-ethoxyphenylboronic acid acts as an electron-donating group through resonance, partially offsetting the electron-withdrawing inductive effect of the 3- and 4-fluoro substituents. In contrast, 3,4-difluorophenylboronic acid (CAS 168899-32-1) lacks this electron-donating ethoxy group, resulting in a more electron-deficient aromatic ring that may exhibit reduced transmetalation efficiency under standard Suzuki conditions.

Electron-donating substituent Arylboronic acid reactivity Suzuki coupling substituent effects

Commercial Availability and Comparative Pricing: 3,4-Difluoro-5-ethoxyphenylboronic Acid Versus Its Pinacol Ester Derivative

3,4-Difluoro-5-ethoxyphenylboronic acid is commercially available as the free boronic acid (≥95% purity) and as the pinacol ester derivative (CAS 2121512-90-9) . Boronic acids generally demonstrate higher reactivity than their corresponding boronic esters in Suzuki coupling processes [1], though boronic esters offer improved stability during storage and handling. Selection between the free acid and pinacol ester represents a strategic procurement decision balancing reactivity requirements against stability constraints.

Chemical procurement Boronic acid vs boronic ester Suzuki coupling reagent selection

Supramolecular and Crystallographic Differentiation: 3,4-Difluoro Substitution Pattern Versus Ortho- and Para-Fluorinated Phenylboronic Acids

Systematic crystallographic analysis of fluoro-substituted phenylboronic acids reveals that fluorine substitution pattern dictates supramolecular organization through hydrogen-bonded dimeric R₂²(8) synthons [1]. Ortho-fluoro derivatives form intramolecular B-O-H···F hydrogen bonds causing additional electron withdrawal from boron, while meta-fluoro derivatives show weaker resonance effects leading to increased acidity relative to para substitution [1]. The 3,4-difluoro substitution pattern in the target compound (meta and para fluoro, no ortho-fluoro) avoids the intramolecular hydrogen bonding observed in 2-fluoro and 2,6-difluoro derivatives while maintaining electron-withdrawing character that differs from mono-para-fluorinated analogs.

Crystal engineering Hydrogen bonding Boronic acid supramolecular synthons

Validated Application Scenarios for 3,4-Difluoro-5-ethoxyphenylboronic acid Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates Requiring Ortho-Fluoro-Free Boronic Acid Partners

In medicinal chemistry programs synthesizing polyfluorinated biaryl scaffolds, the absence of ortho-fluorine in 3,4-difluoro-5-ethoxyphenylboronic acid offers reduced protodeboronation risk relative to 2,3- and 2,4-difluoro regioisomers [1]. This compound is appropriate for coupling with electron-deficient aryl bromides and iodides under standard Pd-catalyzed conditions without requiring specialized precatalysts developed for ortho-fluorinated, protodeboronation-prone boronic acids [2]. The ethoxy group provides a synthetic handle for further functionalization or can serve as a metabolically labile moiety in drug candidate optimization.

Electronic Fine-Tuning of Biaryl Coupling Efficiency Where Ethoxy Donation Balances Fluoro Withdrawal

When coupling with electron-deficient aryl halides (common in kinase inhibitor and agrochemical intermediate synthesis), the electron-donating ethoxy group of 3,4-difluoro-5-ethoxyphenylboronic acid partially offsets the electron-withdrawing effect of the 3- and 4-fluoro substituents. Systematic substituent effect studies confirm electron-donating groups on arylboronic acids are beneficial to Suzuki reaction efficiency [1]. This compound may provide higher yields than 3,4-difluorophenylboronic acid when paired with electron-poor electrophiles, a key consideration in library synthesis and scale-up operations where reaction reliability is paramount.

Crystal Engineering and Solid-State Studies Requiring Non-Ortho-Fluorinated Phenylboronic Acid Building Blocks

For researchers investigating supramolecular organization of fluorinated arylboronic acids, 3,4-difluoro-5-ethoxyphenylboronic acid provides a meta,para-difluoro substitution pattern that avoids the intramolecular B-O-H···F hydrogen bonds characteristic of ortho-fluoro derivatives [1]. This enables distinct hydrogen-bonded dimeric R₂²(8) synthon formation and crystal packing behavior compared to 2-fluoro or 2,6-difluoro analogs. Applications include boronic acid-based covalent organic frameworks (COFs), molecular receptor design, and crystallization studies where fluorine positioning determines supramolecular architecture.

Comparative Reagent Evaluation: Free Boronic Acid Form for Maximum Suzuki Coupling Reactivity

3,4-Difluoro-5-ethoxyphenylboronic acid in its free acid form offers higher reactivity than its corresponding pinacol ester (CAS 2121512-90-9) in Suzuki-Miyaura couplings [1], at comparable procurement cost [2]. This makes the free acid the preferred reagent for challenging substrates or reactions requiring short reaction times. Conversely, laboratories with extended reagent storage requirements or those performing automated parallel synthesis may consider the pinacol ester for its superior shelf stability. The commercial availability of both forms enables informed procurement based on specific synthetic workflow needs.

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